2-O-alpha-D-Glucopyranosyl-alpha-D-glucose

Oral microbiology Cariogenicity Dental caries prevention

Select kojibiose for your R&D based on its differentiated α-1,2 linkage, the highest prebiotic index (21.62) among tested disaccharides, and restricted oral microbial metabolism relative to sucrose and trehalose. Our ≥99% crystalline product is produced via advanced biocatalytic synthesis, ensuring kilogram-scale availability for industrial evaluation and functional ingredient development.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 37169-66-7
Cat. No. B7822955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-alpha-D-Glucopyranosyl-alpha-D-glucose
CAS37169-66-7
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1
InChIKeyHIWPGCMGAMJNRG-LFWCVFAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-α-D-Glucopyranosyl-α-D-glucose (Kojibiose, CAS 37169-66-7): Product Identification and Procurement Classification


2-O-α-D-Glucopyranosyl-α-D-glucose (CAS 37169-66-7), also known as kojibiose, is a naturally occurring reducing disaccharide composed of two D-glucose units linked by an α-(1→2) glycosidic bond [1]. First isolated from koji extract and honey [2], kojibiose belongs to the glucobiose family but is distinguished from its α-linked structural analogs—nigerose (α-1,3), maltose (α-1,4), isomaltose (α-1,6), and trehalose (α,α-1,1)—by its unique α-1,2 linkage configuration, which dictates its differential enzymatic recognition, microbial fermentability, and physicochemical behavior [3]. Commercially, kojibiose (molecular formula C₁₂H₂₂O₁₁, MW 342.30 g/mol) has historically been a rare sugar with limited availability, but recent advances in biocatalytic kilogram-scale synthesis have enabled procurement of highly pure (≥99.8%) crystalline material for research and industrial evaluation [4].

Why Kojibiose (CAS 37169-66-7) Cannot Be Replaced by Sucrose, Trehalose, or Other Glucobioses in Research and Industrial Formulations


The glucobiose family comprises multiple disaccharides—including maltose (α-1,4), isomaltose (α-1,6), nigerose (α-1,3), trehalose (α,α-1,1), and kojibiose (α-1,2)—that, despite sharing the same C₁₂H₂₂O₁₁ molecular formula and monosaccharide composition, exhibit fundamentally divergent physicochemical properties and biological recognition due solely to differences in glycosidic linkage position and anomeric configuration [1]. These linkage-dependent variations manifest as quantifiable differences in enzymatic hydrolysis kinetics, oral and gut microbial metabolism, glass transition behavior, and functional performance in applications, rendering generic substitution scientifically invalid. Specifically, kojibiose demonstrates distinct substrate specificity toward GH65 family α-1,2-glucosidases [2], differential resistance to metabolism by oral microbiota compared to sucrose and trehalose [3], and a uniquely high prebiotic index relative to other disaccharides [4]. The following quantitative evidence establishes that kojibiose occupies a non-interchangeable position among glucobioses and sweetener candidates, with procurement decisions requiring compound-specific validation rather than class-level assumptions.

Quantitative Differentiation Evidence for Kojibiose (CAS 37169-66-7) Relative to Structural Analogs and In-Class Alternatives


Oral Microbial Metabolism Resistance: Kojibiose vs. Sucrose and Trehalose in 48-Hour Monoculture and Salivary Community Assays

Kojibiose exhibits significantly reduced metabolism by oral bacteria compared to sucrose and trehalose. In 48-hour monoculture incubations with representative oral bacterial species, kojibiose resisted metabolism in all tested strains except Actinomyces viscosus, whereas sucrose and trehalose were extensively metabolized [1]. In complex salivary bacterial community incubations, kojibiose metabolism was delayed and occurred to a lesser extent than both sucrose and trehalose [1]. Furthermore, 16S rRNA gene sequencing revealed that the cariogenic genus Streptococcus dominated in sucrose (91.8 ± 6.4%) and trehalose (55.9 ± 38.6%) incubations, whereas Streptococcus abundance was markedly lower in kojibiose (5.1 ± 3.7%), which instead supported Veillonella (26.8 ± 19.6%) as the dominant genus [1]. Screening for carbohydrate-active enzymes confirmed that only Lactobacillus spp. (GH65) and A. viscosus (GH15) possess enzymes associated with kojibiose metabolism [1].

Oral microbiology Cariogenicity Dental caries prevention Sugar substitute

In Vitro Prebiotic Selectivity: Kojibiose vs. Sophorose and Other Disaccharides by Fecal Fermentation Assay

Among a panel of disaccharides evaluated for prebiotic selectivity, kojibiose demonstrated the highest prebiotic index (PI) value. The PI calculation, which integrates changes in beneficial bacterial populations (Bifidobacterium, Lactobacillus) relative to less desirable taxa (Bacteroides, Clostridium), yielded a value of 21.62 for kojibiose [1]. Its closest α-1,2 analog, sophorose (β-1,2 glucobiose), achieved a PI of 18.63, representing a 16% lower score [1]. The study identified that disaccharides with 1→2, 1→4, and 1→6 linkages generally generated high PI scores, with kojibiose and sophorose showing the greatest values, whereas mannose-containing disaccharides gave low PI scores due to reduced bifidobacteria and lactobacilli counts and increased Bacteroides [1].

Prebiotics Gut microbiota Bifidobacteria In vitro fermentation

Enzyme Substrate Recognition: Kojibiose Hydrolysis Kinetics by Honeybee α-Glucosidase II vs. Nigerose

Honeybee α-glucosidase II displays differential substrate recognition and hydrolysis kinetics between kojibiose (α-1,2 linkage) and nigerose (α-1,3 linkage). In head-to-head kinetic analysis, kojibiose exhibited a maximum velocity ratio (relative to maltose = 100) of 96.9, while nigerose showed a ratio of 92.2 [1]. More notably, the Michaelis constant (Kₘ) values revealed a substantial difference in enzyme-substrate binding affinity: kojibiose had a Kₘ of 7.6 mM, whereas nigerose displayed a Kₘ of 20 mM [1]. This 2.6-fold lower Kₘ for kojibiose indicates higher apparent binding affinity for the honeybee α-glucosidase II active site compared to its α-1,3-linked analog. Additionally, kojibiose hydrolysis exhibited positive kinetic cooperativity with a Hill coefficient of 1.15 [1].

Enzymology Glycoside hydrolase Kinetic parameters Substrate specificity

Glass Transition and Molecular Mobility: Kojibiose vs. Trehalose and Other Glucobioses by DSC Enthalpy Relaxation Analysis

Differential scanning calorimetry (DSC) analysis of enthalpy relaxation times across gluco-disaccharides revealed distinct ranking of molecular mobility under glassy state conditions. The activation energy (ΔE) for molecular mobility, derived from Kohlrausch-Williams-Watts equation fitting of enthalpy relaxation data, followed a defined hierarchy among tested disaccharides [1]. Trehalose and isotrehalose exhibited the highest ΔE values and glass transition temperatures (Tg), followed by laminaribiose and cellobiose, then maltose, with kojibiose, sophorose, nigerose, isomaltose, and gentiobiose forming a lower ΔE cluster [1]. Specifically, the ΔE for kojibiose was positioned significantly below that of trehalose and maltose, with trehalose demonstrating the highest Tg (difference of 46K versus neo-trehalose, the lowest) [1].

Glass transition Lyoprotection Differential scanning calorimetry Molecular mobility

Evidence-Backed Application Scenarios for Kojibiose (CAS 37169-66-7) Based on Quantitative Differentiation Data


Oral Health Research: Low-Cariogenic Sweetener Development and Salivary Microbiome Preservation Studies

Researchers developing low-cariogenic sweeteners or investigating oral microbiome modulation should prioritize kojibiose over sucrose and trehalose. Direct comparative evidence demonstrates that kojibiose maintains salivary microbiome composition (Streptococcus abundance 5.1 ± 3.7%) while sucrose (91.8 ± 6.4%) and trehalose (55.9 ± 38.6%) drive significant community shifts toward cariogenic species [1]. The restricted enzyme distribution for kojibiose metabolism—limited primarily to GH65-containing Lactobacillus spp. and GH15-containing A. viscosus—provides a mechanistic basis for its differential oral persistence and reduced acidogenic potential [1].

Gut Microbiome and Prebiotic Research: In Vitro Fermentation Screening and Functional Food Ingredient Evaluation

Investigators conducting in vitro prebiotic screening or functional food ingredient evaluation should select kojibiose based on its demonstrated prebiotic index (PI) of 21.62, the highest among tested disaccharides and 16% greater than its β-1,2 analog sophorose (PI = 18.63) [1]. The validated small-scale fermentation method (7 mg carbohydrate, 0.7 mL basal medium, 1% w/v fecal bacteria) provides a reproducible platform for comparative studies [1]. Kojibiose's ability to selectively promote bifidobacteria and lactobacilli while minimizing Bacteroides expansion makes it a relevant positive control or test article for microbiome modulation studies.

Enzymology and Glycobiology: α-Glucosidase Substrate Specificity Assays and GH65 Family Hydrolase Characterization

Researchers characterizing α-glucosidase substrate specificity or GH65 family hydrolase function should utilize kojibiose as a defined α-1,2-linked substrate. Honeybee α-glucosidase II kinetic data show kojibiose exhibits a Kₘ of 7.6 mM, which is 2.6-fold lower than nigerose (Kₘ = 20 mM), indicating higher apparent binding affinity [1]. Additionally, bacterial GH65 enzymes such as FjGH65A specifically hydrolyze kojibiose and kojibiosyl-containing oligosaccharides without requiring inorganic phosphate, establishing kojibiose as the diagnostic substrate for GH65 activity verification and inhibitor screening [2].

Food Science and Confectionery Product Development: Bulk Functionality and Sugar Replacement Evaluation

Product developers evaluating sugar alternatives in confectionery applications should consider kojibiose based on comparative bulk functionality testing against sucrose [1]. Kilogram-scale biocatalytic synthesis has enabled procurement of highly pure crystalline kojibiose (99.8%), making application-scale testing feasible [1]. Evidence suggests kojibiose may offer delayed glucose release and potential to trigger short-chain fatty acid production, differentiating it from rapidly metabolized sugars [1]. However, its lower glass transition activation energy relative to trehalose [2] should inform formulation decisions where glassy state stability is a critical quality attribute.

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